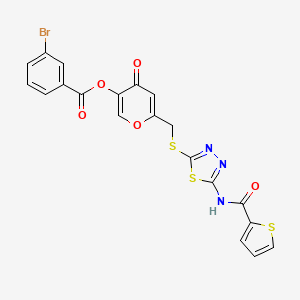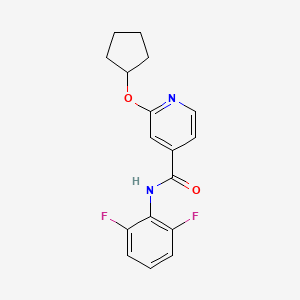
3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid, also known as FIPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. FIPI is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Aplicaciones Científicas De Investigación
3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD is known to play a crucial role in membrane trafficking, signal transduction, and cytoskeletal organization, and its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the activity of PLD in various cell types, including cancer cells, neurons, and immune cells, and has been used to study the role of PLD in various cellular processes, including cell migration, proliferation, and survival.
Mecanismo De Acción
3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid is a potent and selective inhibitor of PLD, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a key signaling molecule that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. This compound inhibits the activity of PLD by binding to its catalytic domain and preventing the hydrolysis of phosphatidylcholine, thereby reducing the production of PA and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell migration, invasion, and proliferation, and induce apoptosis. In neurons, this compound has been shown to modulate synaptic plasticity and memory formation. In immune cells, this compound has been shown to regulate cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid has several advantages for lab experiments, including its potency and selectivity for PLD, its ability to inhibit PLD in various cell types, and its availability from commercial sources. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid has several potential future directions for scientific research, including its use as a tool to study the role of PLD in various cellular processes, its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation, and its optimization for improved potency, selectivity, and pharmacokinetic properties. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Métodos De Síntesis
3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid is synthesized through a multi-step process that involves the reaction of 6-fluoroindole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-iodobenzenesulfonamide. The final product is obtained by reacting the resulting sulfonamide with 2-bromo-1-(bromomethyl)propane in the presence of sodium hydride.
Propiedades
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FIN2O4S/c18-11-1-6-14-10(9-20-15(14)8-11)7-16(17(22)23)21-26(24,25)13-4-2-12(19)3-5-13/h1-6,8-9,16,20-21H,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEUTXHTYZENDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CC2=CNC3=C2C=CC(=C3)F)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FIN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


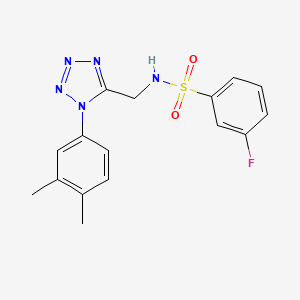
![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
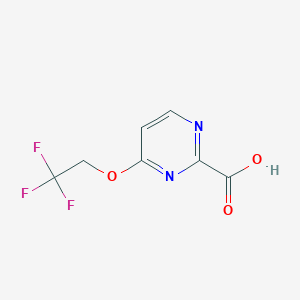
![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)
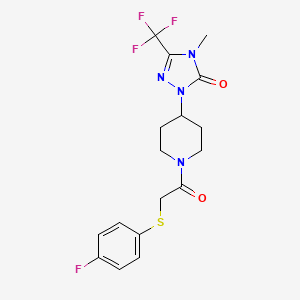
![Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)

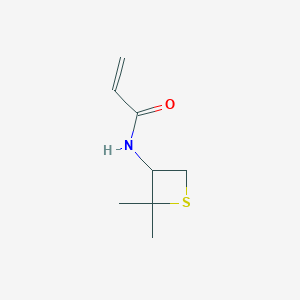
![N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2787970.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B2787971.png)
![3-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)propan-1-ol](/img/structure/B2787972.png)
